3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one
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Overview
Description
3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a heterocyclic compound that combines a benzofuran moiety with a piperazine ring substituted with a pyridine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multi-step proceduresThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Scientific Research Applications
3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and piperazine-substituted molecules. Examples include:
- 3-(piperazin-1-yl)-1,2-benzothiazole
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
What sets 3-[4-(pyridin-2-yl)piperazin-1-yl]-2-benzofuran-1(3H)-one apart is its unique combination of the benzofuran core with the piperazine and pyridine substituents. This structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H17N3O2/c21-17-14-6-2-1-5-13(14)16(22-17)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h1-8,16H,9-12H2 |
InChI Key |
VCJUVGSUENNNOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C(=O)O2)C4=CC=CC=N4 |
Origin of Product |
United States |
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